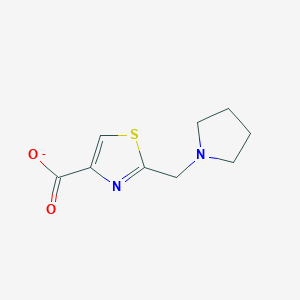

Diethyl dithiophosphate, potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Difosfato de dietilo, sal de potasio, se puede sintetizar mediante la reacción del ácido difosfórico de dietilo con hidróxido de potasio. La reacción generalmente ocurre en un medio acuoso, donde el ácido se neutraliza por la base, formando la sal de potasio. La reacción se puede representar de la siguiente manera:

(C2H5O)2P(S)OH+KOH→(C2H5O)2P(S)OK+H2O

Métodos de Producción Industrial

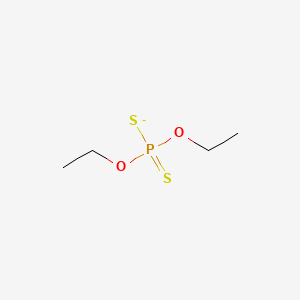

En entornos industriales, la producción de difosfato de dietilo, sal de potasio, implica reacciones de neutralización a gran escala. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando temperaturas controladas y niveles de pH para garantizar una reacción completa y productos secundarios mínimos {_svg_2}.

Análisis De Reacciones Químicas

Tipos de Reacciones

Difosfato de dietilo, sal de potasio, sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar fosfurotioatos correspondientes.

Reducción: Se puede reducir en condiciones específicas para producir fosfuroditioatos.

Sustitución: Puede participar en reacciones de sustitución donde los grupos etoxilo son reemplazados por otros sustituyentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y otros peróxidos.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios haluros de alquilo y otros electrófilos para reacciones de sustitución.

Principales Productos Formados

Oxidación: Fosfurotioatos

Reducción: Fosfuroditioatos

Sustitución: Fosfurotioatos o fosfuroditioatos sustituidos.

Aplicaciones Científicas De Investigación

Difosfato de dietilo, sal de potasio, se utiliza en varios campos de investigación científica:

Química: Se utiliza como reactivo en la síntesis de compuestos organofosforados y como ligando en química de coordinación.

Biología: Se estudia por sus posibles actividades biológicas, incluida su función como inhibidor enzimático.

Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de ciertas enfermedades.

Mecanismo De Acción

El mecanismo de acción del difosfato de dietilo, sal de potasio, involucra su interacción con varios objetivos moleculares. Puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos, evitando así la unión del sustrato y la posterior actividad catalítica. Las vías involucradas a menudo incluyen la inhibición de las fosfatasas y otras enzimas esenciales para los procesos celulares .

Comparación Con Compuestos Similares

Compuestos Similares

- Difosfato de dimetilo, sal de potasio

- Ácido difosfórico de dietilo

- Difosfato de dietilo de amonio

Unicidad

Difosfato de dietilo, sal de potasio, es único debido a sus grupos etoxilo específicos, que confieren propiedades químicas distintas en comparación con sus contrapartes metilo u otros alquilo. Esta singularidad lo hace particularmente valioso en aplicaciones que requieren reactividad y estabilidad específicas .

Propiedades

Fórmula molecular |

C4H10O2PS2- |

|---|---|

Peso molecular |

185.2 g/mol |

Nombre IUPAC |

diethoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)/p-1 |

Clave InChI |

IRDLUHRVLVEUHA-UHFFFAOYSA-M |

SMILES canónico |

CCOP(=S)(OCC)[S-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)

![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)

![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)